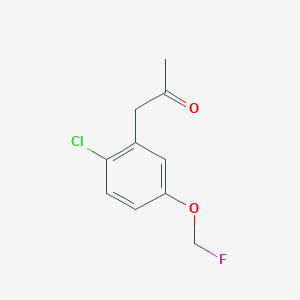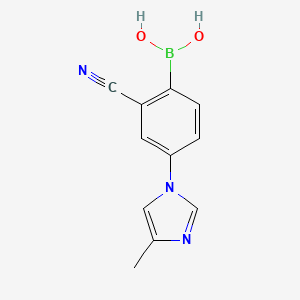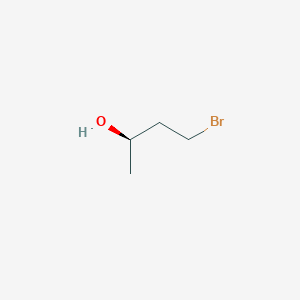
2-Butanol, 4-bromo-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 4-bromo-, (2R)-: is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a bromine atom attached to the fourth carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is on the right side when the molecule is drawn in a specific orientation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conversion of Alcohols to Alkyl Halides: One common method for synthesizing 2-Butanol, 4-bromo-, (2R)- involves the conversion of 2-butanol to 4-bromo-2-butanol using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) as reagents. These reagents facilitate the substitution of the hydroxyl group with a bromine atom.
Grignard Reaction: Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of 2-Butanol, 4-bromo-, (2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Butanol, 4-bromo-, (2R)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-butanol.
Elimination Reactions: It can also undergo elimination reactions, particularly E2 mechanisms, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent.
Major Products:
Substitution: 2-Butanol.
Elimination: 1-Butene and 2-Butene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Butanol, 4-bromo-, (2R)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Chiral Building Block: Its specific stereochemistry makes it valuable as a chiral building block in the synthesis of enantiomerically pure compounds, which are crucial in drug development.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals, including solvents, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-Butanol, 4-bromo-, (2R)- primarily involves its reactivity as a secondary alcohol and an alkyl halide. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond .
Comparison with Similar Compounds
2-Butanol: Lacks the bromine atom, making it less reactive in substitution and elimination reactions.
4-Bromo-2-butanol: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: The (2R) stereochemistry of 2-Butanol, 4-bromo-, (2R)- makes it unique, as it can be used to synthesize enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Properties
Molecular Formula |
C4H9BrO |
|---|---|
Molecular Weight |
153.02 g/mol |
IUPAC Name |
(2R)-4-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
KHZTWUIVCAAVDC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCBr)O |
Canonical SMILES |
CC(CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
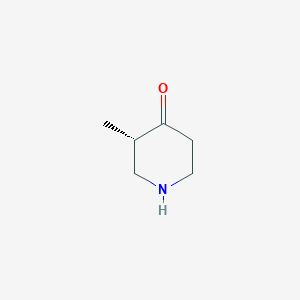
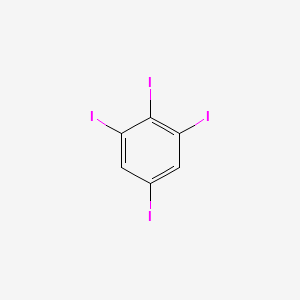
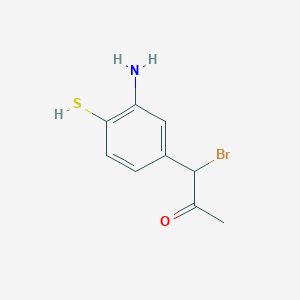
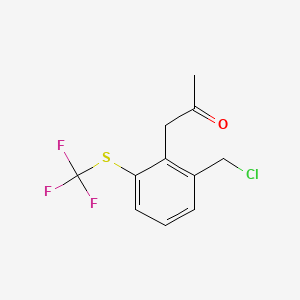
![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
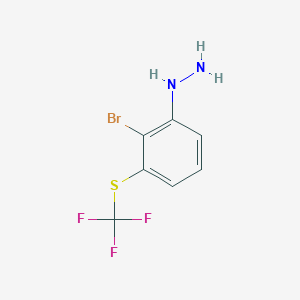
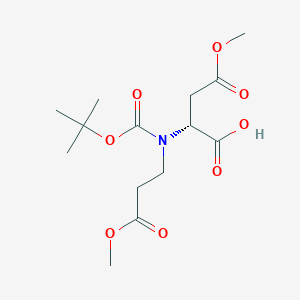
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
